molecular formula C12H16N4O4 B104933 1-(4'-Carboxybutyl)-3,7-dimethylxanthine CAS No. 38975-44-9

1-(4'-Carboxybutyl)-3,7-dimethylxanthine

Cat. No.: B104933
CAS No.: 38975-44-9
M. Wt: 280.28 g/mol
InChI Key: JDMFPLGXRUJOTC-UHFFFAOYSA-N
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Description

1-(4’-Carboxybutyl)-3,7-dimethylxanthine is a synthetic compound known for its diverse applications in scientific research. This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. It is structurally characterized by the presence of a carboxybutyl group attached to the xanthine core, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Carboxybutyl)-3,7-dimethylxanthine typically involves multi-step organic reactions. One common method includes the alkylation of 3,7-dimethylxanthine with a suitable carboxybutyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(4’-Carboxybutyl)-3,7-dimethylxanthine may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Carboxybutyl)-3,7-dimethylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The xanthine core can undergo substitution reactions, particularly at the methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(4’-Carboxybutyl)-3,7-dimethylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on cellular processes and its role as a modulator of enzyme activity.

    Medicine: Research explores its potential therapeutic applications, including its effects on cardiovascular health and its use as an anti-inflammatory agent.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4’-Carboxybutyl)-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative with bronchodilator properties.

    Caffeine: A well-known stimulant that also belongs to the xanthine family.

    Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.

Uniqueness

1-(4’-Carboxybutyl)-3,7-dimethylxanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other xanthine derivatives. Its carboxybutyl group enhances its solubility and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-14-7-13-10-9(14)11(19)16(12(20)15(10)2)6-4-3-5-8(17)18/h7H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFPLGXRUJOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192262
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38975-44-9
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38975-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-DIMETHYL-1-(4-CARBOXYBUTYL)XANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96A21QV23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(4'-Carboxybutyl)-3,7-dimethylxanthine quantified in urine?

A1: The research paper describes a method using high-performance liquid chromatography (HPLC) to determine the concentration of this compound in urine samples. [] This suggests that HPLC is a suitable analytical technique for quantifying this metabolite in biological fluids.

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